molecular formula C20H23N3OS B2494902 2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide CAS No. 863588-80-1

2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide

Cat. No.: B2494902
CAS No.: 863588-80-1
M. Wt: 353.48
InChI Key: NXGFMCWGXFWTFR-UHFFFAOYSA-N
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Description

2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

One common synthetic route starts with the condensation of pyridine derivatives with thiazole heterocycles . The reaction conditions often involve the use of ammonium thiocyanate in the presence of bromine in glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide can undergo various chemical reactions, including:

Mechanism of Action

Biological Activity

2-Propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is a compound belonging to the thiazolo[5,4-b]pyridine class, which has garnered attention due to its diverse pharmacological activities. This article focuses on its biological activity, particularly in relation to anticancer properties, antimicrobial effects, and potential therapeutic applications.

The molecular formula of this compound is C20H23N3OSC_{20}H_{23}N_3OS, with a molecular weight of 365.48 g/mol. The compound features a thiazolo[5,4-b]pyridine moiety known for its ability to interact with various biological targets.

The primary mechanism of action for this compound involves the inhibition of phosphoinositide 3-kinase (PI3K), a critical enzyme in cell signaling pathways associated with cancer progression. Binding to the kinase domain of PI3K prevents its activity, thereby influencing cell proliferation and survival pathways. This interaction highlights the compound's potential as an anticancer agent.

Anticancer Activity

Research has shown that compounds derived from thiazolo[5,4-b]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
  • Findings : The compound demonstrated a selective cytotoxic effect, leading to cell cycle arrest in the S and G2/M phases. The increase in the Bax/Bcl-2 ratio and caspase 9 levels indicates an apoptotic mechanism at play .
CompoundIC50 (µg/mL)Cancer Cell Line
This compoundNot specifiedMCF-7, HepG2
Compound 4e5.36MCF-7
Compound 4i2.32HepG2

Antimicrobial Activity

In addition to its anticancer properties, thiazolo[5,4-b]pyridine derivatives have shown promising antimicrobial activity:

  • Mechanism : The presence of electronegative substituents significantly enhances the antimicrobial efficacy against various pathogens.
  • Case Study : Compounds similar to this compound have been tested against Candida albicans, revealing potent antifungal activity comparable to standard treatments like ketoconazole .

Research Findings

Recent studies underscore the importance of structural modifications on biological activity:

  • Structural Variations : Modifications at the para position of phenyl moieties influence both anticancer and antimicrobial activities.
  • Quantitative Structure–Activity Relationship (QSAR) : Studies indicate that lipophilicity and electronic properties are critical for enhancing bioactivity. For example, compounds with electron-withdrawing groups exhibited improved potency against cancer cell lines .

Properties

IUPAC Name

2-propyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-3-6-14(7-4-2)18(24)22-16-11-9-15(10-12-16)19-23-17-8-5-13-21-20(17)25-19/h5,8-14H,3-4,6-7H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGFMCWGXFWTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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